(Trifluoromethyl)trimethylsilane

Organofluorine Chemistry Synthetic Methodology Laboratory Safety

TMSCF3 is the air-stable, off-the-shelf choice for reliable, high-yield (up to 93%) nucleophilic trifluoromethylation. Unlike unstable CF3Li or kinetically variable TESCF3, it provides consistent, scalable results for validated protocols in pharma and agrochemical synthesis.

Molecular Formula C4H9F3Si
Molecular Weight 142.19 g/mol
CAS No. 81290-20-2
Cat. No. B129416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trifluoromethyl)trimethylsilane
CAS81290-20-2
Synonyms(Trifluoromethyl)trimethylsilane;  Reagents, Ruppert’s;  Ruppert’s reagent;  Trifluoro(trimethylsilyl)methane;  Trimethyl(trifluoromethyl)silane;  Trimethylsilyl(trifluoromethyl)silane;  Trimethylsilyltrifluoromethane
Molecular FormulaC4H9F3Si
Molecular Weight142.19 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C(F)(F)F
InChIInChI=1S/C4H9F3Si/c1-8(2,3)4(5,6)7/h1-3H3
InChIKeyMWKJTNBSKNUMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Trifluoromethyl)trimethylsilane (TMSCF3, CAS 81290-20-2): A Foundational Nucleophilic CF3 Source for Controlled Trifluoromethylation


(Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is an organosilicon compound with the formula CF3Si(CH3)3 [1]. It is the predominant reagent for introducing a nucleophilic trifluoromethyl (CF3) group into organic molecules, a transformation critical in pharmaceutical and agrochemical synthesis . TMSCF3 is a colorless liquid with a boiling point of 54–55 °C [1]. Its primary utility lies in its ability to function as a stable, latent source of a highly reactive CF3 anion equivalent upon activation with a fluoride source, enabling controlled and selective addition to a wide range of electrophiles .

Procurement Risk Analysis: Why Substituting (Trifluoromethyl)trimethylsilane (CAS 81290-20-2) with Another CF3 Reagent Can Lead to Experimental Failure


Generic substitution of TMSCF3 with other trifluoromethylating reagents is a high-risk strategy due to profound differences in stability, handling, and kinetic behavior. Reagents like CF3Li are unstable even at low temperatures, decomposing rapidly to lithium fluoride and difluorocarbene, which precludes their use in many standard laboratory settings [1]. Other silyl-based alternatives, such as TESCF3 and TIPSCF3, while structurally similar, exhibit drastically different kinetic profiles and chemoselectivities in anion-initiated reactions, leading to unpredictable outcomes and suboptimal yields if simply substituted for TMSCF3 [2]. These differences underscore the necessity of reagent-specific optimization and the critical importance of procuring the exact compound required for a validated synthetic protocol.

Data-Driven Selection: Quantified Performance and Safety Benchmarks for (Trifluoromethyl)trimethylsilane Versus Competitor Reagents


Bench Stability and Safe Handling: TMSCF3 vs. Trifluoromethyl Lithium (CF3Li)

TMSCF3 is an 'off-the-shelf, air-stable, and easy-to-handle' liquid, whereas the simplest nucleophilic CF3 source, CF3Li, is notoriously unstable, decomposing even at low temperatures [1]. This fundamental difference in stability is a primary driver for TMSCF3's widespread adoption, as it eliminates the need for specialized cryogenic handling equipment and complex in-situ generation protocols required for alternatives like CF3Li .

Organofluorine Chemistry Synthetic Methodology Laboratory Safety

Kinetic Differentiation in Silylation: TMSCF3 vs. TESCF3 vs. TIPSCF3

In direct competition experiments for C-H silylation, TMSCF3 and its homolog TESCF3 exhibit vastly different kinetic behaviors. Under identical reaction conditions, TMSCF3 reacts approximately 30 times faster than TESCF3 (kTMS / kTES ~ 30) [1]. This substantial difference in turnover rate demonstrates that these silane reagents are not interchangeable and that TMSCF3 is the preferred choice for achieving rapid conversion. Furthermore, the choice of reagent profoundly impacts chemoselectivity, with TMSCF3 providing a product ratio (3OTMS/4OTMS) of 34:1, while TESCF3 yields a significantly different ratio of 73:1 under comparable conditions, indicating a distinct partitioning of reactive intermediates [2].

Reaction Kinetics C-H Silylation Chemoselectivity

Catalytic Efficiency: TMSCF3 Mediated Trifluoromethylation of Carbonyl Compounds

TMSCF3 is an exceptionally efficient reagent for the trifluoromethylation of carbonyl compounds under mild, catalytic conditions. Using just 10 mol% of magnesium chloride (MgCl2) in DMF, a variety of carbonyl substrates, including aldehydes and ketones, can be trifluoromethylated at room temperature to yield trimethylsilyl ethers in up to 93% isolated yield [1]. This method is notable for its tolerance of air and moisture, eliminating the need for stringent oxygen- and moisture-free conditions [2].

Catalysis Carbonyl Addition Synthetic Efficiency

Validated Application Scenarios Where (Trifluoromethyl)trimethylsilane's Differentiated Performance is Essential


Synthesis of Trifluoromethylated Pharmaceutical Intermediates and APIs

TMSCF3 is the reagent of choice for the reliable and scalable introduction of a CF3 group into complex pharmaceutical candidates. The high isolated yields (up to 93%) achieved in catalytic carbonyl trifluoromethylation under air- and moisture-tolerant conditions directly address the pharmaceutical industry's demand for robust, high-yielding, and cost-effective synthetic processes [1]. This is particularly critical for the synthesis of key drugs like the anti-HIV medication efavirenz [2].

Mechanistic Studies and Reaction Development Requiring a Well-Defined Kinetic Baseline

For research focused on developing new trifluoromethylation methodologies or investigating reaction mechanisms, TMSCF3 serves as an essential, well-characterized standard. Its distinct kinetic behavior, particularly its ~30-fold faster reaction rate compared to TESCF3 in specific anion-initiated processes, provides a quantifiable baseline against which the performance of new reagents or catalytic systems can be rigorously compared [3].

Laboratories Prioritizing Operational Safety and Reagent Stability

In environments where the use of unstable or pyrophoric reagents is undesirable or impractical, TMSCF3 offers a clear advantage. Its classification as an 'off-the-shelf, air-stable, and easy-to-handle' liquid eliminates the operational hazards and special handling requirements associated with alternative nucleophilic CF3 sources like CF3Li, making it the safer and more practical choice for both academic and industrial laboratories .

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